molecular formula C12H14ClN3O2 B8368413 5-Amino-6-chloro-7-ethyl-2,3-dimethoxyquinoxaline

5-Amino-6-chloro-7-ethyl-2,3-dimethoxyquinoxaline

Cat. No.: B8368413
M. Wt: 267.71 g/mol
InChI Key: KKLXBGSDUJRZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-chloro-7-ethyl-2,3-dimethoxyquinoxaline is a useful research compound. Its molecular formula is C12H14ClN3O2 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

6-chloro-7-ethyl-2,3-dimethoxyquinoxalin-5-amine

InChI

InChI=1S/C12H14ClN3O2/c1-4-6-5-7-10(9(14)8(6)13)16-12(18-3)11(15-7)17-2/h5H,4,14H2,1-3H3

InChI Key

KKLXBGSDUJRZLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1Cl)N)N=C(C(=N2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-amino-2,3,7-trichloro6-ethylquinoxaline and 5-amino-2,3,6-trichloro-7-ethylquinoxaline (169 mg, 0.611 mmol) in anhydrous tetrahydrofuran (6 ml) was treated with a 25% solution of sodium methoxide in methanol (0.84 ml, 1.47 mmol) at 0° C. with stirring. After 3.5 hours, the solution was diluted with ethyl acetate, washed with water (2×10 ml), saturated aqueous sodium chloride (10 ml), dried (MgSO4) and concentrated under reduced pressure. Purification by flash chromatography (eluting with hexane/ethyl acetate 19:1) gave two products. The first eluted compound, 5-amino-6-chloro-7-ethyl-2,3-dimethoxyquinoxaline (42 mg, 26%), was obtained as a white solid.
Name
5-amino-2,3,7-trichloro6-ethylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-amino-2,3,6-trichloro-7-ethylquinoxaline
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.